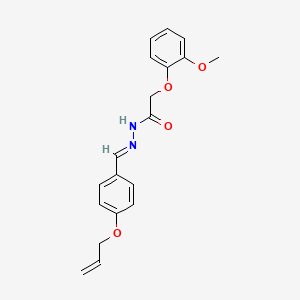![molecular formula C32H31N3O2S2 B11975955 (5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975955.png)
(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto "(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one" es una molécula orgánica compleja que pertenece a la clase de las tiazolidinonas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de tiazolidinonas típicamente implica la reacción de una tioamida con una α-halocetona o un α-haloéster. Para el compuesto específico en cuestión, la ruta sintética podría implicar los siguientes pasos:
Formación del anillo de pirazol: Esto se puede lograr haciendo reaccionar un derivado de hidracina con una 1,3-dicetona.
Formación del anillo de tiazolidinona: Esto implica la reacción del derivado de pirazol con una tioamida y una α-halocetona en condiciones básicas.
Métodos de producción industrial
La producción industrial de estos compuestos a menudo implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, temperaturas controladas y solventes específicos para facilitar las reacciones.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: Las tiazolidinonas pueden sufrir reacciones de oxidación para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el anillo de tiazolidinona en un anillo de tiazolidina.
Sustitución: Se pueden producir varias reacciones de sustitución en los anillos aromáticos o en el propio anillo de tiazolidinona.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de sustitución: Halógenos, agentes alquilantes.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede llevar a la formación de sulfóxidos o sulfonas, mientras que la reducción puede producir tiazolidinas.
Aplicaciones Científicas De Investigación
Química
Las tiazolidinonas se estudian por su potencial como bloques de construcción en la síntesis orgánica y como intermediarios en la preparación de moléculas más complejas.
Biología
Estos compuestos han mostrado promesas en varios ensayos biológicos, incluidas las actividades antimicrobianas, antifúngicas y anticancerígenas.
Medicina
Las tiazolidinonas se están investigando por sus posibles aplicaciones terapéuticas, particularmente como agentes antiinflamatorios y antidiabéticos.
Industria
En el sector industrial, las tiazolidinonas se pueden utilizar como aditivos en la ciencia de los materiales y como precursores para la síntesis de tintes y pigmentos.
Mecanismo De Acción
El mecanismo de acción de las tiazolidinonas a menudo implica la interacción con objetivos moleculares específicos, como enzimas o receptores. Por ejemplo, se ha demostrado que algunas tiazolidinonas inhiben la actividad de ciertas enzimas involucradas en la inflamación o la proliferación de células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
Tiazolidindionas: Conocidas por sus propiedades antidiabéticas.
Tiazoles: Otra clase de heterociclos que contienen azufre con diversas actividades biológicas.
Singularidad
La estructura única de "(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one" reside en su combinación de un anillo de tiazolidinona con una unidad de pirazol, que puede conferir actividades biológicas y reactividad química únicas.
Propiedades
Fórmula molecular |
C32H31N3O2S2 |
|---|---|
Peso molecular |
553.7 g/mol |
Nombre IUPAC |
(5Z)-5-[[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C32H31N3O2S2/c1-4-5-18-37-28-17-16-25(19-22(28)2)30-26(21-34(33-30)27-14-10-7-11-15-27)20-29-31(36)35(32(38)39-29)23(3)24-12-8-6-9-13-24/h6-17,19-21,23H,4-5,18H2,1-3H3/b29-20- |
Clave InChI |
NCGJGRTUIGKWCF-BRPDVVIDSA-N |
SMILES isomérico |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5)C |
SMILES canónico |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975877.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11975884.png)



![2-[(furan-2-ylmethyl)amino]-3-{(E)-[(furan-2-ylmethyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11975917.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11975924.png)
![(4-{2-[4-(4-Methylbenzoyl)phenyl]ethyl}phenyl)(4-methylphenyl)methanone](/img/structure/B11975930.png)


![3,7-Dithiabicyclo[7.3.1]trideca-1(13),9,11-triene](/img/structure/B11975944.png)
![(2E)-5-benzyl-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11975948.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975957.png)
